Cas no 2227676-45-9 ((1R)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol)
(1R)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- (1R)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol
- 2227676-45-9
- EN300-1817132
-
- Inchi: 1S/C7H9FN2O/c8-6-4-10-2-1-5(6)7(11)3-9/h1-2,4,7,11H,3,9H2/t7-/m0/s1
- InChI Key: LEQIQBUFMXNMKD-ZETCQYMHSA-N
- SMILES: FC1C=NC=CC=1[C@H](CN)O
Computed Properties
- Exact Mass: 156.06989108g/mol
- Monoisotopic Mass: 156.06989108g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 59.1Ų
(1R)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1817132-0.05g |
(1R)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol |
2227676-45-9 | 0.05g |
$1464.0 | 2023-09-19 | ||
| Enamine | EN300-1817132-0.1g |
(1R)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol |
2227676-45-9 | 0.1g |
$1533.0 | 2023-09-19 | ||
| Enamine | EN300-1817132-0.25g |
(1R)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol |
2227676-45-9 | 0.25g |
$1604.0 | 2023-09-19 | ||
| Enamine | EN300-1817132-0.5g |
(1R)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol |
2227676-45-9 | 0.5g |
$1673.0 | 2023-09-19 | ||
| Enamine | EN300-1817132-1.0g |
(1R)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol |
2227676-45-9 | 1g |
$1742.0 | 2023-05-23 | ||
| Enamine | EN300-1817132-2.5g |
(1R)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol |
2227676-45-9 | 2.5g |
$3417.0 | 2023-09-19 | ||
| Enamine | EN300-1817132-5.0g |
(1R)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol |
2227676-45-9 | 5g |
$5056.0 | 2023-05-23 | ||
| Enamine | EN300-1817132-10.0g |
(1R)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol |
2227676-45-9 | 10g |
$7497.0 | 2023-05-23 | ||
| Enamine | EN300-1817132-1g |
(1R)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol |
2227676-45-9 | 1g |
$1742.0 | 2023-09-19 | ||
| Enamine | EN300-1817132-5g |
(1R)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol |
2227676-45-9 | 5g |
$5056.0 | 2023-09-19 |
(1R)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol Related Literature
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on (1R)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol
(1R)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol (CAS No. 2227676-45-9): An Emerging Compound in Medicinal Chemistry
(1R)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol (CAS No. 2227676-45-9) is a chiral compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique structure and chemical properties, has been the subject of numerous studies aimed at elucidating its biological activities and potential as a drug candidate.
The structure of (1R)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol is particularly noteworthy. It consists of a 3-fluoropyridine ring attached to a chiral amino alcohol moiety. The presence of the fluorine atom and the chiral center imparts specific stereochemical properties that can influence the compound's interactions with biological targets. These features make it an attractive candidate for drug development, especially in areas where stereochemistry plays a crucial role in pharmacological activity.
Recent research has highlighted the potential of (1R)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol in various therapeutic areas. For instance, studies have shown that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). The mechanism by which it exerts these effects is thought to involve the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory signaling cascades.
In addition to its anti-inflammatory properties, (1R)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol has also shown promise in neurodegenerative disorders. Preclinical studies have demonstrated that this compound can cross the blood-brain barrier and exert neuroprotective effects. It has been found to reduce oxidative stress, inhibit neuroinflammation, and promote neuronal survival, making it a potential therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of (1R)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol have also been extensively studied. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its potential use as an oral or injectable drug. Its high bioavailability and low toxicity further enhance its attractiveness as a drug candidate.
In terms of clinical trials, early-stage studies have been conducted to evaluate the safety and efficacy of (1R)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol. Preliminary results from phase I trials have indicated that the compound is well-tolerated by human subjects and does not exhibit significant adverse effects at therapeutic doses. These findings have paved the way for more advanced clinical trials to further investigate its therapeutic potential.
The synthesis of (1R)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol is another area of active research. Various synthetic routes have been developed to produce this compound with high enantiomeric purity, which is crucial for ensuring its therapeutic efficacy. One common approach involves the use of chiral catalysts or chiral auxiliaries to control the stereochemistry during synthesis. These methods have been optimized to achieve high yields and purity levels, making large-scale production feasible.
From a commercial perspective, the market potential for (1R)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol is significant. The growing prevalence of inflammatory diseases and neurodegenerative disorders, coupled with the increasing demand for effective treatments, creates a favorable environment for the development and commercialization of this compound. Pharmaceutical companies are actively investing in research and development to bring this promising molecule to market.
In conclusion, (1R)-2-amino-1-(3-fluoropyridin-4-y-l)ethan-l-lol (CAS No. 2227676 - 45 - 9) represents an exciting advancement in medicinal chemistry. Its unique structure, favorable pharmacological properties, and promising therapeutic applications make it a valuable asset in the quest for new treatments for various diseases. As research continues to uncover more about this compound's potential, it is poised to play a significant role in future drug development efforts.
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